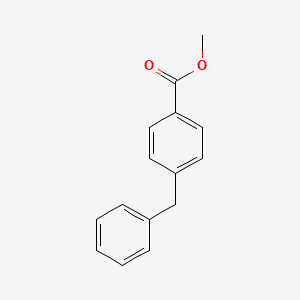

Methyl 4-benzylbenzoate

CAS No.: 23450-30-8

Cat. No.: VC3903602

Molecular Formula: C15H14O2

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23450-30-8 |

|---|---|

| Molecular Formula | C15H14O2 |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | methyl 4-benzylbenzoate |

| Standard InChI | InChI=1S/C15H14O2/c1-17-15(16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

| Standard InChI Key | JYTVUGDUMLIVTJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-benzyloxybenzoate has the molecular formula CHO and a molecular weight of 242.27 g/mol . Its structure consists of a benzoate core substituted with a benzyloxy group (–OCHCH) at the 4-position and a methyl ester (–COOCH) at the 1-position. The benzyl ether group enhances lipophilicity, while the ester moiety allows for further functionalization through hydrolysis or transesterification .

Physical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 99°C | |

| Boiling Point | 372.5°C (predicted) | |

| Density | 1.142 g/cm³ | |

| Solubility | Soluble in acetone | |

| Refractive Index | 1.566 |

The compound’s relatively high melting point reflects strong intermolecular forces due to its planar aromatic system and polar ester group. Its solubility in polar aprotic solvents like acetone facilitates use in synthetic reactions .

Synthesis Methods

Laboratory-Scale Synthesis

Methyl 4-benzyloxybenzoate is typically synthesized via a two-step process:

-

Protection of 4-Hydroxybenzoic Acid: The hydroxyl group of 4-hydroxybenzoic acid is protected with a benzyl group using benzyl bromide in the presence of a base like potassium carbonate .

-

Esterification: The resulting 4-benzyloxybenzoic acid is esterified with methanol under acidic conditions (e.g., HCl or HSO) to yield the methyl ester .

Critical parameters include temperature control (5–10°C during base addition) and pH adjustment (pH 6–7) to minimize side reactions such as premature hydrolysis . Yields exceeding 85% are achievable under optimized conditions .

Industrial Production

Industrial synthesis employs continuous-flow reactors to scale up the esterification process. Purification steps, such as recrystallization from ethanol or toluene, ensure high purity (>97%) . The use of aromatic hydrocarbons (e.g., toluene) during extraction enhances phase separation and product recovery .

Applications in Organic Synthesis and Pharmaceuticals

Pharmaceutical Intermediates

Methyl 4-benzyloxybenzoate is a precursor to bioactive molecules. For example:

-

Anticancer Agents: The benzyloxy group can be modified to introduce halogenated or aminated substituents for targeted therapies .

-

Antimicrobials: Derivatives with modified ester groups exhibit enhanced permeability through bacterial cell membranes .

Cross-Coupling Reactions

The benzyloxy group acts as a directing group in palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl compounds. For instance, Suzuki-Miyaura coupling with arylboronic acids yields complex aromatic systems used in materials science.

Protective Group Strategy

In peptide synthesis, the benzyloxy group serves as a temporary protecting group for carboxylic acids, removable via hydrogenolysis . This strategy is critical for constructing macrocyclic peptides with reduced side-reactivity.

Comparative Analysis with Related Esters

Methyl Benzoate vs. Methyl 4-Benzyloxybenzoate

| Property | Methyl Benzoate | Methyl 4-Benzyloxybenzoate |

|---|---|---|

| Molecular Formula | CHO | CHO |

| Boiling Point | 199°C | 372.5°C |

| Applications | Perfumery, solvents | Pharmaceutical synthesis |

The benzyloxy group in methyl 4-benzyloxybenzoate increases molecular weight and boiling point, enhancing thermal stability for high-temperature reactions .

tert-Butyl 4-(Bromomethyl)benzoate

Unlike methyl esters, tert-butyl esters offer steric protection, reducing hydrolysis rates in acidic environments. This makes them preferable for prolonged reactions requiring ester stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume